molecular formula C15H11N3O3S B3416209 4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine CAS No. 675602-96-7

4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine

Cat. No.: B3416209
CAS No.: 675602-96-7
M. Wt: 313.3 g/mol
InChI Key: VPRZGYRVUYJXFX-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a nitrophenoxy group, and an amine group. It has garnered interest in scientific research due to its potential biological activities, including antibacterial and anthelmintic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-nitrophenoxy)phenyl thiourea, which serves as a key intermediate. This intermediate is then cyclized to form the thiazole ring under specific reaction conditions .

  • Step 1: Preparation of 4-(4-nitrophenoxy)phenyl thiourea

    • React 4-nitrophenol with 4-fluoronitrobenzene in the presence of a base to form 4-(4-nitrophenoxy)nitrobenzene.
    • Reduce the nitro group to an amine group using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst.
    • React the resulting amine with thiocyanate to form 4-(4-nitrophenoxy)phenyl thiourea.
  • Step 2: Cyclization to form this compound

    • Cyclize 4-(4-nitrophenoxy)phenyl thiourea by heating it in the presence of a base, such as sodium hydroxide, to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Comparison with Similar Compounds

4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine can be compared with other thiazole derivatives and nitrophenoxy compounds:

Properties

IUPAC Name

4-[4-(4-nitrophenoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c16-15-17-14(9-22-15)10-1-5-12(6-2-10)21-13-7-3-11(4-8-13)18(19)20/h1-9H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRZGYRVUYJXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262430
Record name 4-[4-(4-Nitrophenoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-96-7
Record name 4-[4-(4-Nitrophenoxy)phenyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Nitrophenoxy)phenyl]-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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